Chromonar hydrochloride
Overview
Description
Chromonar hydrochloride is a coronary vasodilator agent primarily used in the treatment of cardiac arrhythmias, including ventricular arrhythmias and supraventricular tachyarrhythmias . It works by dilating coronary vessels and increasing coronary blood flow volume rate, which contributes to the development of collateral circulation and improves metabolic processes in the myocardium .
Mechanism of Action
Target of Action
Chromonar Hydrochloride, also known as Carbocromen, is primarily a coronary vasodilator agent . It targets the coronary vessels, leading to their dilation and an increase in the coronary blood flow volume rate .
Mode of Action
The mechanism of action of this compound is primarily through its inhibitory effect on phosphodiesterase . This leads to an accumulation of cyclic 3’, 5’-adenosine monophosphate in the cells . The result is dilation of the coronary vessels, which increases the coronary blood flow volume rate .
Biochemical Pathways
This suggests that it may influence pathways related to angiogenesis or vascular remodeling. Additionally, it improves metabolic processes in the myocardium , indicating potential effects on energy production and utilization pathways within cardiac cells.
Result of Action
The primary result of this compound’s action is an increase in coronary blood flow volume rate . This is achieved through dilation of the coronary vessels . Over time, the drug also contributes to the development of collateral circulation , potentially enhancing the heart’s resilience to ischemic conditions. It also improves metabolic processes in the myocardium , which could have beneficial effects on cardiac function and efficiency.
Biochemical Analysis
Biochemical Properties
Chromonar Hydrochloride plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomoleculesIt is known that this compound’s primary function is to dilate coronary vessels, thereby increasing the coronary blood flow volume rate .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by improving the metabolic processes in the myocardium
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to dilate coronary vessels . This dilation increases the coronary blood flow volume rate, contributing to the development of collateral circulation with prolonged use
Metabolic Pathways
This compound is involved in certain metabolic pathways, particularly those related to the dilation of coronary vessels and the increase of coronary blood flow volume rate
Preparation Methods
The synthesis of chromonar hydrochloride involves several steps. One of the green synthetic routes includes the reaction of 3-formylchromones with ethyl acetoacetate and urea or thiourea using triethylammonium hydrogen sulfate as a catalyst and solvent . This method is eco-friendly and aligns with the principles of green chemistry. Industrial production methods often involve solid-phase reactions, which are sustainable and efficient .
Chemical Reactions Analysis
Chromonar hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its structure, leading to the formation of new compounds.
Substitution: Common reagents used in substitution reactions include hydrazine hydrate and other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chromonar hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Chromonar hydrochloride is unique in its specific application as a coronary vasodilator. Similar compounds include:
Carbocromen: Another coronary vasodilator with similar applications.
Chromone derivatives: These compounds share structural similarities and are used in various pharmaceutical applications.
This compound stands out due to its specific mechanism of action and its use in the early stages of coronary heart disease.
Properties
IUPAC Name |
ethyl 2-[3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5.ClH/c1-5-21(6-2)11-10-17-14(4)16-9-8-15(12-18(16)26-20(17)23)25-13-19(22)24-7-3;/h8-9,12H,5-7,10-11,13H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQIAZKOUOEHSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC)OC1=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
804-10-4 (Parent) | |
Record name | Chromonar hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048749 | |
Record name | Chromonar hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
655-35-6 | |
Record name | Acetic acid, 2-[[3-[2-(diethylamino)ethyl]-4-methyl-2-oxo-2H-1-benzopyran-7-yl]oxy]-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=655-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chromonar hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chromonar hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110430 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chromonar hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl [[3-[2-(diethylamino)ethyl]-4-methyl-2-oxo-2H-1-benzopyran-7-yl]oxy]acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.466 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHROMONAR HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52C937V399 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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